

Amentoflavone: A Technical Overview of its Core Molecular Properties

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Compound of Interest

Compound Name: Amentoflavone

Cat. No.: B1664850

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This technical guide serves as a core reference for researchers, scientists, and drug development professionals engaged in the study of **amentoflavone**. The document provides a detailed summary of the compound's fundamental molecular characteristics, outlines a standard experimental protocol for its analysis, and illustrates a key signaling pathway influenced by its activity.

Amentoflavone, a naturally occurring biflavonoid found in various plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant scientific interest due to its diverse pharmacological activities.^{[1][2]} This guide is intended to provide foundational data and methodologies to support further investigation into its therapeutic potential.

Quantitative Molecular Data

The fundamental molecular properties of **amentoflavone** are summarized below. This data is critical for analytical procedures, including mass spectrometry and quantitative analysis.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₁₈ O ₁₀	^{[1][3][4][5]}
Exact Mass	538.08999677 Da	^[5]
Molar Mass	538.46 g/mol	^{[1][4][6]}

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Amentoflavone Quantification

This section details a standard High-Performance Liquid Chromatography (HPLC) method for the quantification of **amentoflavone** in plant extracts or other biological matrices. This protocol is foundational for researchers needing to isolate, identify, and quantify **amentoflavone**.

Objective: To quantify the concentration of **amentoflavone** in a sample.

1. Sample Preparation:

- **Extraction:** A solid-liquid extraction is typically employed. Macerate the dried plant material into a fine powder. Extract the powder with a suitable solvent, such as methanol or ethanol, using sonication or reflux extraction.
- **Filtration and Concentration:** Filter the resulting extract to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
- **Purification (Optional):** For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
- **Final Sample:** Dissolve the dried extract in the mobile phase for injection into the HPLC system.

2. HPLC System and Conditions:

- **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is commonly used.
- **Mobile Phase:** A gradient elution is often preferred to achieve good separation. A typical mobile phase consists of:
 - **Solvent A:** 0.1% Formic acid in water
 - **Solvent B:** Acetonitrile
- **Gradient Program:** The gradient can be optimized, but a representative program would be a linear gradient from 10% B to 90% B over 30 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30°C.
- **Injection Volume:** 10-20 μ L.
- **Detector:** A UV-Vis detector set at a wavelength of approximately 330 nm, which is near the absorbance maximum for **amentoflavone**.

3. Standard Preparation and Calibration:

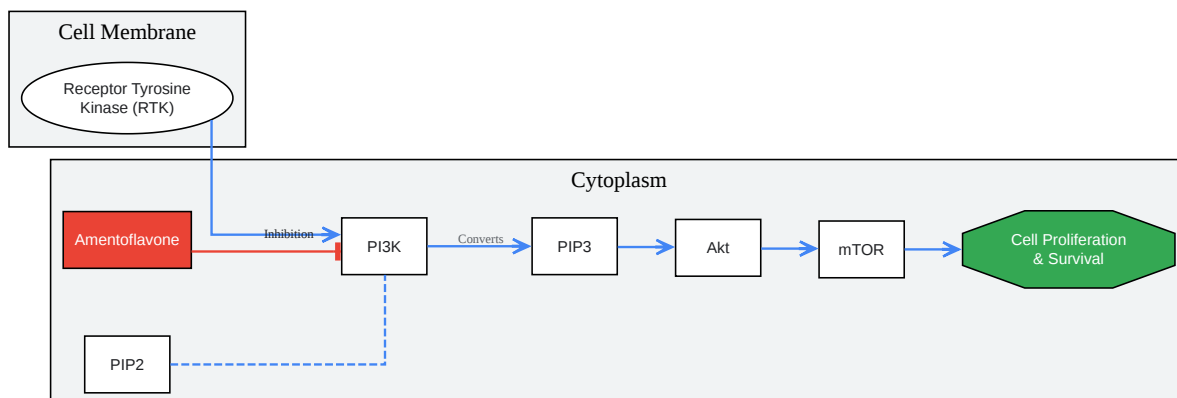
- Prepare a stock solution of **amentoflavone** standard of known concentration in the mobile phase.
- Create a series of calibration standards by serial dilution of the stock solution.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

4. Data Analysis:

- Inject the prepared sample into the HPLC system.
- Identify the **amentoflavone** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **amentoflavone** in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway Visualization

Amentoflavone has been shown to exert anti-cancer effects by modulating various signaling pathways.^{[2][6]} One of the key pathways is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. The following diagram illustrates the inhibitory effect of **amentoflavone** on this pathway.



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